n-(5-Methylhexan-2-yl)acetamide
Description
N-(5-Methylhexan-2-yl)acetamide is a branched aliphatic acetamide derivative featuring a methyl-substituted hexan-2-yl chain linked to an acetamide moiety.
Properties
CAS No. |
64524-77-2 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)acetamide |
InChI |
InChI=1S/C9H19NO/c1-7(2)5-6-8(3)10-9(4)11/h7-8H,5-6H2,1-4H3,(H,10,11) |
InChI Key |
QIHQEVXMXLFIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methylhexan-2-yl)acetamide typically involves the reaction of 5-methylhexan-2-amine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired amide product. The general reaction scheme is as follows:
[ \text{5-Methylhexan-2-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(5-Methylhexan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides or hydrazides.
Scientific Research Applications
Medicinal Chemistry
N-(5-Methylhexan-2-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticonvulsant Activity : Research has indicated that derivatives of this compound exhibit anticonvulsant properties, making them candidates for epilepsy treatment. Studies have shown that modifications to the acetamide structure can enhance efficacy against seizures .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. In vitro testing has demonstrated significant cytotoxic effects against breast and lung cancer cells, indicating its potential as an anticancer agent .
Materials Science
This compound is also utilized in materials science, particularly in the development of polymers and coatings:
- Polymer Synthesis : The compound serves as a monomer in the synthesis of specialty polymers with tailored properties, such as increased thermal stability and mechanical strength. Its unique structure allows for the modification of polymer characteristics .
Case Study 1: Anticonvulsant Activity Evaluation
A series of compounds based on this compound were synthesized and tested for anticonvulsant activity using standard models such as maximal electroshock (MES). The results indicated that certain derivatives exhibited significant protective effects against seizures, with a notable structure-activity relationship observed.
Case Study 2: Anticancer Efficacy
In a study evaluating the anticancer potential of this compound derivatives, several compounds were tested against various cancer cell lines. The most promising derivative showed over 70% inhibition of cell proliferation at specific concentrations after 72 hours of exposure. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-(5-Methylhexan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the hydrophobic 5-methylhexan-2-yl chain can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Acetamide Derivatives
The provided evidence highlights several acetamide compounds with structural variations that influence their chemical behavior and biological activity. Below is a detailed comparison with key examples:
Substituent Position and Chain Branching
N-(5-chloro-2-methyl-3-nitrophenyl)acetamide ():
This compound differs in its aromatic backbone and substituent positions (chloro, nitro, methyl). Positional isomers, such as N-(4-chloro-2-methyl-3-nitrophenyl)acetamide, exhibit altered reactivity due to steric and electronic effects, demonstrating how substituent placement affects stability and interactions with biological targets .N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)acetamide ():
Contains a benzothiadiazole ring system instead of an aliphatic chain. Derivatives with nitro or propoxy groups on the aromatic core show enhanced antimicrobial and anticancer activities, underscoring the role of aromatic heterocycles in bioactivity .
Functional Group Modifications
- N-[5-(acetylamino)-2-methoxyphenyl]-2-(2,2-dimethylchroman-6-yl)acetamide (): Features a chroman moiety and methoxy group, which improve lipophilicity and enzyme-binding affinity. Such modifications are critical for pharmacokinetic properties like absorption and metabolism .
N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide ():
The nitro group enhances electrophilicity, making it reactive toward nucleophiles, while the methoxy group contributes to solubility. These traits contrast with aliphatic analogs like N-(5-Methylhexan-2-yl)acetamide, where hydrophobicity dominates .
Structural and Functional Data Tables
Table 1: Key Structural Comparisons
Table 2: Influence of Substituents on Properties
| Substituent Type | Example Compound | Effect on Properties |
|---|---|---|
| Aliphatic branching | This compound | Increases hydrophobicity; reduces solubility |
| Aromatic nitro | N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | Enhances electrophilicity; may increase toxicity |
| Heterocyclic rings | N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)acetamide | Improves target specificity; modulates bioactivity |
Biological Activity
N-(5-Methylhexan-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
This compound, with the chemical formula C₉H₁₉NO, is a derivative of acetamide. Its structure includes a branched alkyl chain, which may influence its biological activity through hydrophobic interactions with biological membranes.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylhexan-2-amine with acetic anhydride or acetyl chloride. The process can be optimized for yield and purity through various reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against a range of bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/100 µL |
| This compound | S. typhi | 50 µg/100 µL |
| This compound | S. aureus | 30 µg/100 µL |
| This compound | B. subtilus | 20 µg/100 µL |
These MIC values indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics such as levofloxacin .
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes or inhibition of specific enzymatic pathways crucial for bacterial survival. Further research is needed to elucidate these mechanisms clearly.
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2023 evaluated various acetamide derivatives, including this compound, for their antimicrobial properties. The findings demonstrated that this compound exhibited lower MIC values than some traditional antibiotics against several gram-positive and gram-negative bacteria .
- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of acetamides in models of Alzheimer's disease. While this compound was not the primary focus, related compounds demonstrated inhibition of butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
